Methyl 4-(4-pivaloyloxybutyl)benzoate
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Overview
Description
Methyl 4-(4-pivaloyloxybutyl)benzoate is an organic compound with the molecular formula C17H24O4 and a molecular weight of 292.37 g/mol . It is characterized by its yellow to pale yellow to colorless oil appearance . This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-pivaloyloxybutyl)benzoate involves the esterification of 4-(4-hydroxybutyl)benzoic acid with pivaloyl chloride in the presence of a base such as pyridine . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-pivaloyloxybutyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts or specific reagents like Grignard reagents.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters.
Scientific Research Applications
Methyl 4-(4-pivaloyloxybutyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of Methyl 4-(4-pivaloyloxybutyl)benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with various enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-hydroxybutyl)benzoate
- Methyl 4-(4-acetoxybutyl)benzoate
- Methyl 4-(4-butoxybutyl)benzoate
Uniqueness
Methyl 4-(4-pivaloyloxybutyl)benzoate is unique due to its pivaloyloxy group, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are desired .
Properties
Molecular Formula |
C17H24O4 |
---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
methyl 4-[4-(2,2-dimethylpropanoyloxy)butyl]benzoate |
InChI |
InChI=1S/C17H24O4/c1-17(2,3)16(19)21-12-6-5-7-13-8-10-14(11-9-13)15(18)20-4/h8-11H,5-7,12H2,1-4H3 |
InChI Key |
RKKGWDQVWYEDEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OCCCCC1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
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